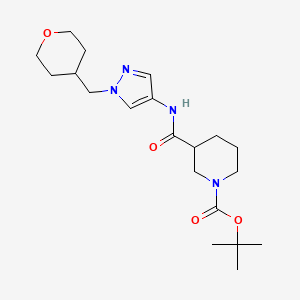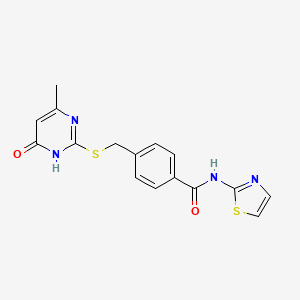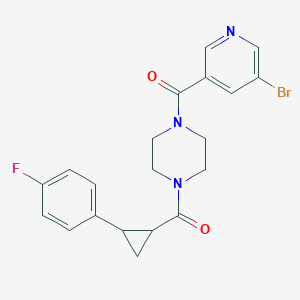
1-Methyl-3-pyrrolidin-3-ylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-pyrrolidin-3-ylpyrrolidine is a chemical compound with the CAS Number: 1339075-94-3 . It has a molecular weight of 154.26 . The IUPAC name for this compound is 1-methyl-3,3’-bipyrrolidine . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2/c1-11-5-3-9(7-11)8-2-4-10-6-8/h8-10H,2-7H2,1H3 . The InChI key is DSUFNSWJRNGCNB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid compound . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Polar [3+2] Cycloaddition Reactions
Pyrrolidines are crucial in medicinal chemistry due to their biological effects and applications in industry as dyes or agrochemical substances. A study highlighted the synthesis of pyrrolidines through [3+2] cycloaddition, indicating a polar nature of the reaction and its feasibility under mild conditions, suggesting potential for analogous reactions involving other nitroethene analogues (Żmigrodzka et al., 2022).
Antitumor Activity
1-Methyl-3-pyrrolidin-3-ylpyrrolidine derivatives have been synthesized and evaluated for their antitumor activity. Notably, certain derivatives exhibited cyclin-dependent kinase 1 inhibitory properties, leading to reduced cell proliferation and induced apoptosis in models of diffuse malignant peritoneal mesothelioma, a rare and aggressive cancer, suggesting potential therapeutic applications (Carbone et al., 2013).
Catalysis and Methylation of Pyridines
The catalytic methylation of pyridines, a fundamental process in organic synthesis, was achieved using temporary dearomatisation. This method uses methanol and formaldehyde, highlighting the versatility of pyrrolidine derivatives in facilitating nucleophilic reactions on aromatic compounds (Grozavu et al., 2020).
Organocatalytic Synthesis
The synthesis of spiro[pyrrolidin-3,3'-oxindoles] through enantioselective organocatalytic approaches demonstrates the capacity of pyrrolidine derivatives to facilitate the construction of complex molecules with high enantiopurity and structural diversity. This has implications for medicinal chemistry and diversity-oriented synthesis, offering a pathway to novel biological activities (Chen et al., 2009).
Enantioselective Cycloadditions
The enantioselective 1,3-dipolar cycloaddition of azomethine ylides, using pyrrolidine derivatives, is a powerful tool for accessing complex pyrrolidine scaffolds. These reactions are pivotal in synthesizing natural product analogs and pharmaceuticals, showcasing the importance of pyrrolidine derivatives in achieving stereochemical complexity with high yield and selectivity (Narayan et al., 2014).
Safety and Hazards
The safety information for 1-Methyl-3-pyrrolidin-3-ylpyrrolidine includes several hazard statements: H227, H302, H314, H335 . These indicate that the compound is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
将来の方向性
Pyrrolidine compounds, such as 1-Methyl-3-pyrrolidin-3-ylpyrrolidine, have significant potential in drug discovery due to their versatile scaffold . They allow efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . Future research could focus on designing new pyrrolidine compounds with different biological profiles .
作用機序
Target of Action
Pyrrolidine derivatives, which “1-Methyl-3-pyrrolidin-3-ylpyrrolidine” is a part of, are known to interact with a variety of biological targets. The exact target would depend on the specific structure and functional groups present in the compound .
Mode of Action
The mode of action of pyrrolidine derivatives can vary widely. Generally, these compounds can interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
The affected biochemical pathways would depend on the specific target of the compound. Pyrrolidine derivatives have been found to be involved in a variety of biological processes, including anti-inflammatory, analgesic, antibacterial, and antitumor activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives are generally well absorbed and distributed in the body due to their lipophilic nature .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound targets an enzyme involved in inflammation, its action could result in reduced inflammation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the compound’s activity could be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its target .
特性
IUPAC Name |
1-methyl-3-pyrrolidin-3-ylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-5-3-9(7-11)8-2-4-10-6-8/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUFNSWJRNGCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C2CCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339075-94-3 |
Source


|
| Record name | 1-methyl-3-(pyrrolidin-3-yl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2944973.png)

![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-phenylethyl)acetamide](/img/structure/B2944978.png)
![7-chloro-N-(3,5-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2944979.png)
![Lithium;(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B2944980.png)


![N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2944985.png)





![Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate](/img/structure/B2944996.png)
